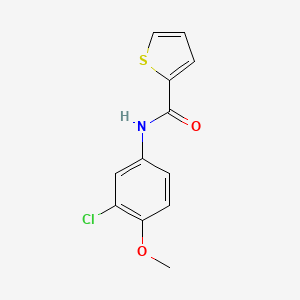

N'-(3-bromobenzoyl)-2-furohydrazide

Overview

Description

N-(3-bromobenzoyl)-2-furohydrazide, also known as BBF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBF is a furohydrazide derivative that has been synthesized through a multi-step process.

Scientific Research Applications

N'-(3-bromobenzoyl)-2-furohydrazide has been found to have potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the growth of tumor cells and reduce the size of tumors in animal models.

Mechanism of Action

The mechanism of action of N'-(3-bromobenzoyl)-2-furohydrazide is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. Inhibition of HDACs leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, ultimately leading to apoptosis in cancer cells.

Biochemical and Physiological Effects:

This compound has been found to have significant biochemical and physiological effects. Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest. This compound has also been found to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer. This compound has been found to have low toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

N'-(3-bromobenzoyl)-2-furohydrazide has several advantages and limitations for lab experiments. One of the significant advantages of this compound is its potency against cancer cells. This compound has been found to be effective against various types of cancer cells, including breast cancer, prostate cancer, and lung cancer. This compound has also been found to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in lab experiments.

Future Directions

There are several future directions for the research on N'-(3-bromobenzoyl)-2-furohydrazide. One of the significant future directions is the development of this compound-based cancer therapies. This compound has been found to be effective against various types of cancer cells, and further research can lead to the development of this compound-based drugs for cancer therapy. Another future direction is the study of the mechanism of action of this compound. Further research can help to understand the molecular pathways involved in the anti-cancer properties of this compound. Additionally, the development of more efficient synthesis methods for this compound can lead to the production of larger quantities of this compound for research purposes.

Conclusion:

In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been found to have potent anti-cancer properties, and further research can lead to the development of this compound-based cancer therapies. This compound has several advantages and limitations for lab experiments, and the development of more efficient synthesis methods for this compound can lead to the production of larger quantities of this compound for research purposes.

Synthesis Methods

N'-(3-bromobenzoyl)-2-furohydrazide has been synthesized through a multi-step process that involves the reaction of 3-bromobenzoyl chloride with furfurylamine in the presence of a base to form N-(3-bromobenzoyl)furfurylamine. This intermediate is then reacted with hydrazine hydrate to form this compound. The overall yield of the synthesis process is around 60%.

Properties

IUPAC Name |

N'-(3-bromobenzoyl)furan-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O3/c13-9-4-1-3-8(7-9)11(16)14-15-12(17)10-5-2-6-18-10/h1-7H,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWWTYVIFGKSPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NNC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601330979 | |

| Record name | N'-(3-bromobenzoyl)furan-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49827865 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

372179-83-4 | |

| Record name | N'-(3-bromobenzoyl)furan-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5736139.png)

![N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methylbenzamide](/img/structure/B5736147.png)

![1-phenyl-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5736155.png)

![methyl (4-{[(2-pyridinylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5736184.png)

![4-({2-[(4-chlorophenyl)thio]acetyl}amino)phenyl acetate](/img/structure/B5736190.png)

![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5736194.png)

![N'-{[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5736211.png)